GR 94800
Overview
Description
Preparation Methods
The synthesis of GR 94800 involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups followed by sequential coupling of amino acids using reagents like carbodiimides or uronium salts . The final product is obtained after deprotection and purification steps, often involving high-performance liquid chromatography (HPLC) . Industrial production methods may involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability .
Chemical Reactions Analysis
GR 94800 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tryptophan residue, affecting the compound’s activity.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution . The major products formed depend on the specific reaction conditions and the target modifications.
Scientific Research Applications
GR 94800 has several scientific research applications:
Mechanism of Action
The compound exerts its effects by selectively binding to NK2 receptors, thereby inhibiting their activity . This inhibition affects the signaling pathways associated with these receptors, leading to a decrease in physiological responses mediated by NK2 . The molecular targets include the NK2 receptors located in various tissues, particularly in the gastrointestinal tract .
Comparison with Similar Compounds
GR 94800 is unique due to its high selectivity for NK2 receptors over NK3 receptors . Similar compounds include:
N-alpha-Benzoyl-(delta-(7-nitrobenz-2-oxa-1,3-diazol-4-yl))ornithinyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide: Another NK2 receptor antagonist with different structural modifications.
GR94800: A compound with similar receptor selectivity but different amino acid sequence.
These comparisons highlight the specificity and potential therapeutic applications of this compound in receptor pharmacology.
Biological Activity
GR 94800, a selective tachykinin NK2 receptor antagonist, has garnered significant attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and implications for future research.
Compound Overview
- Chemical Name : this compound
- CAS Number : 141636-65-9
- Mechanism of Action : this compound selectively antagonizes NK2 receptors with high potency, displaying pKB values of 9.6 for NK2, 6.4 for NK1, and 6.0 for NK3 receptors .
This compound's primary mechanism involves the inhibition of neurokinin signaling pathways, particularly those mediated by tachykinins like neurokinin A (NKA). By blocking NK2 receptors, this compound effectively reduces the physiological responses triggered by these neuropeptides. This has been demonstrated in various in vitro and in vivo studies that assess the compound's impact on neuronal activity and muscle contraction.
Effects on Muscle Contraction
In a study examining the contractile responses in the canine rectoanal region, this compound was shown to significantly inhibit NKA-induced contractions in isolated muscle strips. The study found that responses were approximately 50% tachykinergic and sensitive to this compound at a concentration of 1 µM . This highlights the compound's utility in modulating gastrointestinal motility through its action on NK2 receptors.
Table 1: pKB Values of this compound
Receptor Type | pKB Value |
---|---|
NK2 | 9.6 |
NK1 | 6.4 |
NK3 | 6.0 |
Case Study 1: In Vivo Effects on Pain Response
In an experimental model assessing pain response, rats treated with GR 205171 (another NK1 receptor antagonist) demonstrated altered responses to noxious stimuli when compared to wild-type controls. The study indicated that while GR 205171 inhibited substance P-mediated responses, the role of NKA was also significant and could be selectively blocked by this compound . This suggests that both neurokinins contribute to pain pathways and that targeting these receptors may provide therapeutic benefits.
Case Study 2: Gastrointestinal Function
Research involving isolated muscle strips from the canine rectoanal region revealed that this compound effectively blocked NKA-induced contractions. The study showed that motor innervation to the internal anal sphincter was predominantly sympathetic and sensitive to both pharmacological agents and electrical stimulation . The findings underscore the potential of this compound in treating conditions associated with dysregulated gastrointestinal motility.
Future Directions
The biological activity of this compound presents numerous avenues for future research:
- Therapeutic Applications : Given its role as an NK2 receptor antagonist, further exploration into its use for gastrointestinal disorders or pain management is warranted.
- Combination Therapies : Investigating the effects of this compound in combination with other neurokinin antagonists may yield synergistic effects beneficial for clinical applications.
- Translational Research : More studies are needed to translate findings from animal models to human applications, particularly regarding dosing strategies and long-term effects.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H61N9O8/c1-4-5-21-37(42(50)59)54-47(64)40-23-14-25-57(40)49(66)41-24-15-26-58(41)48(65)39(27-32-16-8-6-9-17-32)56-46(63)38(28-34-29-51-36-22-13-12-20-35(34)36)55-44(61)31(3)52-43(60)30(2)53-45(62)33-18-10-7-11-19-33/h6-13,16-20,22,29-31,37-41,51H,4-5,14-15,21,23-28H2,1-3H3,(H2,50,59)(H,52,60)(H,53,62)(H,54,64)(H,55,61)(H,56,63)/t30-,31-,37-,38+,39-,40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEISCOCKRHHOU-UJYVDGJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H61N9O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161781 | |
Record name | GR 94800 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
904.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141636-65-9 | |
Record name | GR 94800 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141636659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GR 94800 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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